molecular formula C2H4N4 B106234 2-Methyltetrazole CAS No. 16681-78-0

2-Methyltetrazole

Cat. No.: B106234
CAS No.: 16681-78-0
M. Wt: 84.08 g/mol
InChI Key: VRESBNUEIKZECD-UHFFFAOYSA-N
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Description

2-Methyltetrazole is an organic compound with the molecular formula C₂H₄N₄. It is a nitrogen-rich heterocycle that appears as a colorless crystalline solid. This compound is known for its stability at room temperature and has various applications in different fields .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of high-pressure and high-temperature reactors to ensure the complete reaction of starting materials. The choice of method depends on the desired purity and yield of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazole derivatives with different functional groups.

Comparison with Similar Compounds

  • 1H-Tetrazole
  • 5-Substituted Tetrazoles
  • Tetrazole Derivatives

Comparison: 2-Methyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1H-Tetrazole, it has different reactivity and stability profiles. The presence of the methyl group in the 2-position enhances its lipophilicity and alters its biological activity compared to other tetrazole derivatives .

Properties

IUPAC Name

2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESBNUEIKZECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168196
Record name 2H-Tetrazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-78-0
Record name 2-Methyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrazole
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2-Methyltetrazole
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2-Methyltetrazole
Reactant of Route 4
2-Methyltetrazole
Reactant of Route 5
2-Methyltetrazole
Reactant of Route 6
2-Methyltetrazole

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